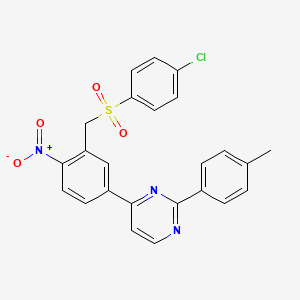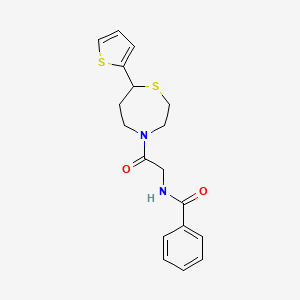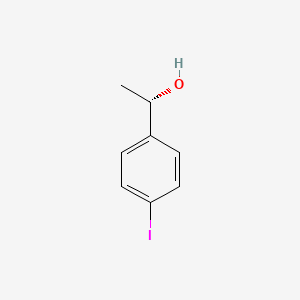![molecular formula C18H19N5 B2604140 1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline CAS No. 2380170-11-4](/img/structure/B2604140.png)
1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline, also known as MPIQ, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the isoquinoline family and has been found to have interesting biochemical and physiological effects.
作用机制
The mechanism of action of 1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline is not fully understood. However, it is believed that this compound acts as an antagonist at the 5-HT7 receptor. This receptor is involved in a variety of biological processes, including the regulation of mood, sleep, and circadian rhythms.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. In animal studies, this compound has been shown to decrease blood pressure and heart rate. It has also been shown to have anxiolytic and antidepressant effects. Additionally, this compound has been found to enhance memory and learning in animal models.
实验室实验的优点和局限性
1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. Additionally, this compound has been shown to have low toxicity in animal studies. However, there are also some limitations to the use of this compound in lab experiments. One limitation is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosing and administration protocols for this compound.
未来方向
There are several future directions for research on 1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Finally, the development of new synthesis methods for this compound may lead to the discovery of new isoquinoline-based compounds with interesting biological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. It has been found to have interesting biochemical and physiological effects and may have potential as a tool for studying the mechanisms underlying various biological systems. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various disorders.
合成方法
1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline can be synthesized using a variety of methods. One of the most common methods involves the reaction of 6-methylpyrimidin-4-amine with 1-bromoisoquinoline in the presence of a palladium catalyst. This reaction leads to the formation of this compound as a yellow solid. Other methods involve the use of different starting materials and catalysts.
科学研究应用
1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline has been studied for its potential use in scientific research. It has been found to have interesting effects on various biological systems, including the nervous system and the cardiovascular system. This compound has been shown to have potential as a tool for studying the mechanisms underlying these systems.
属性
IUPAC Name |
1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-14-12-17(21-13-20-14)22-8-10-23(11-9-22)18-16-5-3-2-4-15(16)6-7-19-18/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGULDIPLNIWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2604058.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2604064.png)
![2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B2604067.png)
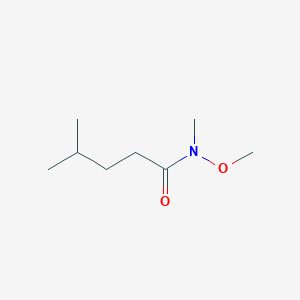
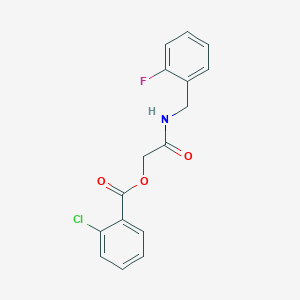
![(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2604071.png)
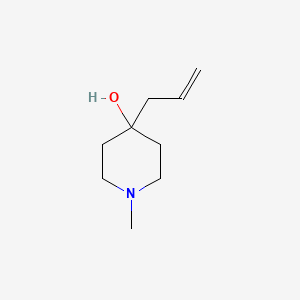
![N-benzyl-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2604074.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate](/img/structure/B2604075.png)
![1-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2604076.png)
